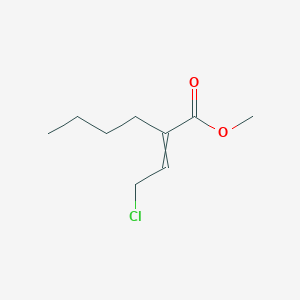

Methyl 2-(2-chloroethylidene)hexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-chloroethylidene)hexanoate: is an organic compound with the molecular formula C₉H₁₅ClO₂ It is an ester derivative of hexanoic acid and is characterized by the presence of a chloroethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-chloroethylidene)hexanoate can be synthesized through the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester. The chloroethylidene group can be introduced via a chlorination reaction using appropriate chlorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction. Post-reaction purification steps, including distillation and crystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-chloroethylidene)hexanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the ester to produce carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

Substitution: 2-(2-hydroxyethylidene)hexanoate.

Reduction: 2-(2-hydroxyethyl)hexanoate.

Oxidation: 2-(2-carboxyethylidene)hexanoate.

Scientific Research Applications

Methyl 2-(2-chloroethylidene)hexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-(2-chloroethylidene)hexanoate involves its interaction with specific molecular targets. The chloroethylidene group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl hexanoate: An ester of hexanoic acid without the chloroethylidene group.

Ethyl 2-(2-chloroethylidene)hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-(2-bromoethylidene)hexanoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness: Methyl 2-(2-chloroethylidene)hexanoate is unique due to the presence of the chloroethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar esters.

Biological Activity

Overview of Methyl 2-(2-chloroethylidene)hexanoate

This compound is an ester derived from hexanoic acid, modified with a chloroethylidene group. This structural modification may influence its interaction with biological systems, potentially affecting its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, esters and other derivatives have shown efficacy against various bacterial strains. The presence of halogen atoms, such as chlorine in this compound, can enhance the antimicrobial properties due to increased lipophilicity and reactivity towards microbial cell membranes.

Cytotoxicity and Antitumor Activity

Compounds containing chloroalkyl groups have been studied for their cytotoxic effects on cancer cells. For example, alkylating agents that include chloro groups are known to interfere with DNA replication and repair mechanisms, leading to cell death in rapidly dividing cells. This suggests that this compound may possess similar antitumor properties, warranting further investigation.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting their integrity and function.

- DNA Interaction : The chloro group can form covalent bonds with nucleophilic sites on DNA, potentially leading to mutations or cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

While specific case studies on this compound are scarce, related research provides valuable insights:

- Antimicrobial Activity Study : A study on various esters indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 24.4 µg/mL for certain extracts . This suggests that this compound could exhibit comparable activity.

- Cytotoxicity Assessment : Research involving chloroalkyl compounds demonstrated their effectiveness in inducing apoptosis in cancer cell lines through mechanisms involving DNA damage and oxidative stress .

Biological Activity Summary Table

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Cytotoxicity Level |

|---|---|---|---|

| This compound | Chloroalkyl Ester | Potentially High | Moderate to High |

| Chloroacetate | Chloroalkyl Ester | Moderate | High |

| Ethyl 4-chlorobutanoate | Chloroalkyl Ester | Low | Moderate |

Properties

CAS No. |

919087-52-8 |

|---|---|

Molecular Formula |

C9H15ClO2 |

Molecular Weight |

190.67 g/mol |

IUPAC Name |

methyl 2-(2-chloroethylidene)hexanoate |

InChI |

InChI=1S/C9H15ClO2/c1-3-4-5-8(6-7-10)9(11)12-2/h6H,3-5,7H2,1-2H3 |

InChI Key |

OEEPBRZJFIOPQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CCCl)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.